molecular formula C13H18O3 B2533349 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane CAS No. 540760-63-2

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane

Cat. No.: B2533349
CAS No.: 540760-63-2
M. Wt: 222.284
InChI Key: JGWDGZRBHRSZIU-UHFFFAOYSA-N
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Description

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane is an organic compound with the molecular formula C13H18O3. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 4-ethylphenoxy group through an ethoxy linker. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane typically involves the reaction of 4-ethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols are the major products.

    Reduction: Alcohols are formed.

    Substitution: A variety of substituted products depending on the nucleophile used.

Scientific Research Applications

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.

Mechanism of Action

The mechanism of action of 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the study of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane
  • 2-((2-(4-Methylphenoxy)ethoxy)methyl)oxirane
  • 2-((2-(4-Propylphenoxy)ethoxy)methyl)oxirane

Uniqueness

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane is unique due to the presence of the 4-ethylphenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required.

Properties

IUPAC Name

2-[2-(4-ethylphenoxy)ethoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-11-3-5-12(6-4-11)15-8-7-14-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWDGZRBHRSZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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